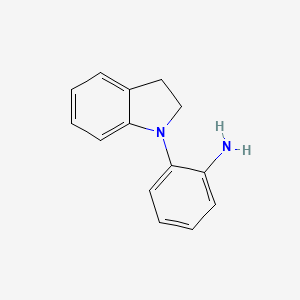

2-(2,3-Dihydro-1H-indol-1-YL)phenylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

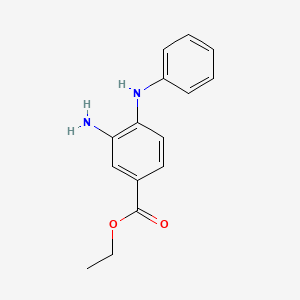

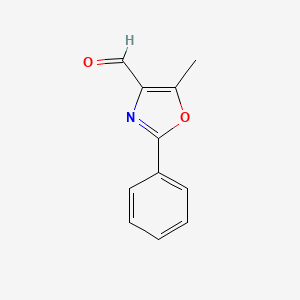

The synthesis of novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives from isatin and 5,7-dibromoisatin has been reported . The newly synthesized compounds were characterized using IR, 1H NMR, MS, and elemental analysis .Molecular Structure Analysis

The molecular structure of “2-(2,3-Dihydro-1H-indol-1-YL)phenylamine” was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C NMR, and IR spectroscopy .Chemical Reactions Analysis

The study deals with the synthesis of novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives from isatin and 5,7-dibromoisatin . The outcomes indicated that electron-withdrawing substitutions at the para position of the phenyl ring and 5, 7 positions of the isatin ring and increasing lipophilicity of the compound increased the cytotoxic activity .Physical And Chemical Properties Analysis

The compound has a molecular formula of C17H14N3O2Cl, a yield of 89%, and a melting point of 211–213°C . The FT-IR (ν max/ cm −1) values are 3061 (Ar-H str), 1538 (Ar-C str), 3369 (NH-str), 1646 (NH-bend), 1705 (C=O-str), 689 (Cl) .科学的研究の応用

Antifungal Applications

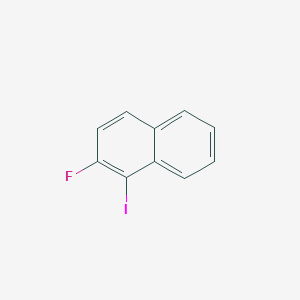

A study by Xu and Fan (2011) detailed the synthesis of novel 5,6-dihydro-indolo[1,2-a]quinoxaline derivatives from 2-(indol-1-yl)phenylamines. These compounds exhibited promising antifungal activities against phytopathogenic fungi, comparable to commercial agricultural fungicides. This suggests their potential as lead candidates for the development of new agricultural fungicides (Xu & Fan, 2011).

Pharmacological Research

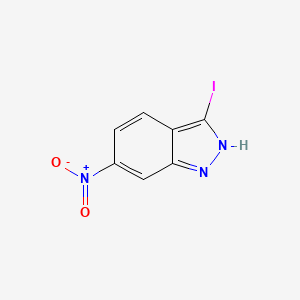

Cole et al. (2005) designed and synthesized a series of N(1)-arylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole derivatives, demonstrating high affinity for the 5-HT(6) receptor. This receptor is implicated in various neurological processes, making these derivatives potential candidates for treating neurological disorders (Cole et al., 2005).

Anticancer Activity

Modi et al. (2011) investigated the synthesis and cytotoxic activity of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives against breast cancer cell lines. The study highlighted the significance of electronic and lipophilic modifications for enhancing cytotoxic activity, with specific derivatives showing potency comparable to reference drugs, suggesting their potential as anticancer agents (Modi et al., 2011).

Organic Synthesis and Chemical Properties

Shtamburg et al. (2018) reported on the synthesis and structural analysis of 2-hydroxy-1-aryl-2-(indol-3-yl)ethan-1-ones and their rearrangement into isomeric forms. This work contributes to the understanding of the chemical properties and reactivity of indole derivatives, which are valuable intermediates in organic synthesis (Shtamburg et al., 2018).

特性

IUPAC Name |

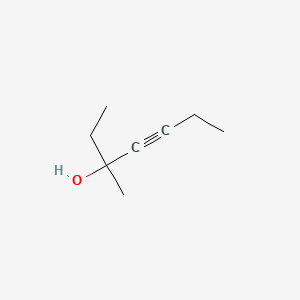

2-(2,3-dihydroindol-1-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c15-12-6-2-4-8-14(12)16-10-9-11-5-1-3-7-13(11)16/h1-8H,9-10,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCUPLCIWYYZLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=CC=CC=C3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Dihydro-1H-indol-1-YL)phenylamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Aminophenyl)carbamoyl]benzoic acid](/img/structure/B1314069.png)

![3,4-Dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1314074.png)